molecular formula C17H35NO B133333 N-(13-Methyltetradecyl)acetamide CAS No. 64317-66-4

N-(13-Methyltetradecyl)acetamide

Cat. No. B133333
CAS RN: 64317-66-4
M. Wt: 269.5 g/mol
InChI Key: AMLDBWWQKYLAHJ-UHFFFAOYSA-N
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Description

N-(13-Methyltetradecyl)acetamide, also known as Capsi-amide, is a type of chemical entity and a subclass of fatty acid amide . It is found in the taxon Capsicum annuum . The chemical formula is C₁₇H₃₅NO .


Molecular Structure Analysis

The molecular structure of N-(13-Methyltetradecyl)acetamide is represented by the canonical SMILES notation: CC©CCCCCCCCCCCCNC(=O)C . The molecular weight is 269.46600 .


Physical And Chemical Properties Analysis

N-(13-Methyltetradecyl)acetamide has a molecular weight of 269.46600 and a density of 0.854g/cm3 . The boiling point is 334.1ºC at 760 mmHg .

Scientific Research Applications

1. Opioid Agonist Properties

  • A study on N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to N-(13-Methyltetradecyl)acetamide, explored their biological evaluation as opioid kappa agonists. These compounds exhibited potent naloxone-reversible analgesic effects in animal models (Barlow et al., 1991).

2. Tyrosinase Inhibition and Melanogenesis

  • Research focused on the synthesis of novel bi-heterocyclic acetamides for tyrosinase inhibition, a key enzyme in melanogenesis. These molecules were found to be potent inhibitors and may be useful in addressing skin pigmentation disorders (Butt et al., 2019).

3. Molecular Interactions and Behavior

  • Studies on the molecular structures and thermodynamics of acetamide and its derivatives, including N-methylacetamide, provide insights into the intermolecular and intramolecular interactions influencing their behavior (Kimura & Aoki, 1953; Štejfa et al., 2020).

4. Astrocyte-specific Substrate Analysis

  • Acetate, closely related to acetamide, has been used to probe astrocytic function in the brain, providing insights into cerebral kinetics and oxidative metabolism (Patel et al., 2010).

5. Anticancer Properties

  • Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed promising anticancer activities against human lung adenocarcinoma cells, highlighting the potential therapeutic applications of acetamide derivatives in oncology (Evren et al., 2019).

6. Spectroscopic and Computational Studies

  • Computational studies on the electron spectra of acetamide and N-methylformamide provide valuable data on their molecular structures and properties (Chong, 2017).

7. Antimicrobial Applications

  • Synthesis and evaluation of new heterocyclic compounds incorporating acetamide showed antimicrobial properties, indicating their potential as antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-(13-methyltetradecyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLDBWWQKYLAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214537
Record name N-(13-Methyltetradecyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(13-Methyltetradecyl)acetamide

CAS RN

64317-66-4
Record name N-(13-Methyltetradecyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64317-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(13-Methyltetradecyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(13-Methyltetradecyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Capsiamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Capsi-amide and where is it found?

A1: Capsi-amide, chemically known as N-(13-Methyltetradecyl)acetamide, is a fatty acid amide found in certain varieties of Capsicum annuum L., the plant species that includes chili peppers. [, ] It was first identified as a new acid amide within the fruit. [] While not as well-known as the pungent capsaicinoids also found in chili peppers, research on its distribution and potential bioactivity is ongoing.

Q2: How does the distribution of Capsi-amide vary within Capsicum annuum L. varieties?

A2: Research indicates that the presence and concentration of Capsi-amide can differ significantly between varieties of Capsicum annuum L. [] This suggests that specific cultivars might be selectively bred or chosen for higher levels of this compound if desired for research or potential applications.

Q3: Does Capsi-amide share the same pungent properties as capsaicinoids like capsaicin?

A3: Unlike capsaicin and dihydrocapsaicin, which are known for their pungency, Capsi-amide is considered a non-pungent compound. [] This distinction is important as it suggests different potential biological activities and applications compared to its pungent counterparts in chili peppers.

Q4: Has Capsi-amide shown any potential for interacting with pain pathways like capsaicin?

A4: While capsaicin is known to interact with pain receptors, a study investigating the effects of intra-arterially administered compounds on pain response in guinea pigs and cats found that Capsi-amide did not demonstrate an ability to suppress nociceptive responses induced by either capsaicin or bradykinin. [] This suggests that Capsi-amide might not share the same mechanisms of action on pain pathways as capsaicin.

Q5: What other compounds are found alongside Capsi-amide in Capsicum annuum L.?

A5: Research has identified several other constituents present in Capsicum annuum L. alongside Capsi-amide. [, ] This co-occurrence of various compounds underscores the complex chemical profile of this plant species and highlights the need for further investigation into potential synergistic or antagonistic effects between these compounds.

Q6: What analytical techniques have been used to identify and characterize Capsi-amide?

A6: Early research utilized techniques such as thin-layer chromatography and gas chromatography to initially identify and isolate Capsi-amide from Capsicum annuum L. [] The structural elucidation of the compound was achieved through methods like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. []

Q7: Are there any known endophytes that produce Capsi-amide?

A7: Currently, there is no scientific literature indicating the production of Capsi-amide by endophytic fungi. While a study identified 13 bioactive metabolites from the endophyte Botryodiplodia theobromae Pat. isolated from Dracaena draco L., Capsi-amide was not among the compounds reported. [] This suggests that the biosynthesis of Capsi-amide might be specific to Capsicum annuum L. or other yet to be discovered plant sources.

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